molecular formula C7H7NO3 B141579 4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid CAS No. 132122-28-2

4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid

Cat. No. B141579
M. Wt: 153.14 g/mol
InChI Key: UNENKAJBDVFWSE-UHFFFAOYSA-N
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Description

4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a five-membered aromatic heterocycle with a nitrogen atom. The compound features a formyl group at the fourth position, a methyl group at the first position, and a carboxylic acid group at the second position on the pyrrole ring. This structure makes it a versatile intermediate for synthesizing various pyrrole derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, as reported for the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Another method includes a four-component reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols, which efficiently constructs multiple functional groups in a single synthetic step . Additionally, a general synthesis route for 1H-pyrrole-2-carboxylic acid derivatives has been described, involving the reaction of 2H-azirines with enamines, followed by acid treatment to yield the desired products .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with the potential for multiple interactions and dimer formation. For instance, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, forms dimers through multiple interactions such as N-H...O and C-H...O hydrogen bonds . Similarly, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate also forms dimers in the solid state via heteronuclear double hydrogen bonding (N-H...O) . These interactions are critical for understanding the molecular behavior and properties of pyrrole derivatives.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to their reactive sites. The carboxaldehyde group of pyrrole is a key precursor for synthesizing acid hydrazide-hydrazones and their derivatives . The reactivity of these compounds can be analyzed using quantum chemical calculations, which provide insights into the nature of interactions, vibrational shifts, and the formation of dimers . The presence of resonance-assisted hydrogen bonding is often confirmed through such analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations can reveal thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature . Spectroscopy methods, such as FT-IR, 1H NMR, UV-Vis, and DART Mass, are used to characterize these compounds and confirm their structures . Additionally, the electron density and topological parameters of the molecules can be studied using "atoms in molecules" (AIM) theory to understand the bonding and interactions within the compounds .

Scientific Research Applications

Synthesis and Transformations

  • 4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid and its derivatives have been utilized in various chemical syntheses, notably in the preparation of alkyl 1-(2-alkoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylates. These compounds serve as precursors for further chemical transformations into a range of β-pyrrolylalkenes and other polysubstituted pyrrole derivatives, expanding the diversity of pyrrole-based chemical structures available for various applications (Štětinová et al., 2005).

Antimicrobial Properties

  • Novel derivatives of 4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid have been synthesized and shown to possess significant antimicrobial properties. The antimicrobial activity is attributed to the presence of the heterocyclic pyrrole ring, and modifications to the ring structure, such as the introduction of a methoxy group, can enhance this activity (Hublikar et al., 2019).

Chemical Reactions and Properties

  • The compound and its related derivatives have been involved in various chemical reactions, including acylation and formylation. These reactions typically modify the pyrrole ring and are essential in the synthesis of various heterocyclic compounds, demonstrating the versatility of 4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid in synthetic chemistry (El’chaninov et al., 2001).

Novel Synthesis Approaches

  • The compound has been used in novel synthetic approaches to create complex ring systems like pyrrolo[2,1-c][1,4]benzodiazocines. These syntheses demonstrate the compound's utility as a starting material in creating intricate and valuable molecular architectures (Koriatopoulou et al., 2008).

Spectroscopy and Quantum Chemical Approaches

  • 4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid derivatives are also valuable in spectroscopy and quantum chemical studies. They provide insights into molecular interactions and electronic properties, aiding in the understanding of chemical bonding and reactivity (Singh et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-formyl-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-3-5(4-9)2-6(8)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNENKAJBDVFWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591923
Record name 4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formyl-1-methyl-1H-Pyrrole-2-carboxylic acid

CAS RN

132122-28-2
Record name 4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Marth - 2009 - sure.sunderland.ac.uk
Polyfunctional pyrroles are interesting heterocyclic intermediates as they have a range of reactive centres and the chemoselectivity of their reactions under a range of conditions, is …
Number of citations: 4 sure.sunderland.ac.uk
G Marth, RJ Anderson, BG Thompson, M Ashton… - Tetrahedron, 2010 - Elsevier
… Having achieved the regioselective oxidation of the N-methylpyrrole 4b to the 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid 8a, the functional group interconversion of the acid to the …
Number of citations: 9 www.sciencedirect.com
DM Swanson, CR Shah, B Lord, K Morton… - European journal of …, 2009 - Elsevier
A series of small molecules consisting of a heterocyclic core flanked by two basic functionalities were synthesized and screened for in vitro affinity at the human histamine H 3 receptor (…
Number of citations: 29 www.sciencedirect.com

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